molecular formula C19H13FN4OS B4623777 6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B4623777
M. Wt: 364.4 g/mol
InChI Key: MTAWJAAOIZCAMC-ACXWOISZSA-N
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Description

This compound belongs to a class of chemicals known for their diverse biological activities. The specific compound is part of the thiadiazolo[3,2-a]pyrimidin-7-one family, noted for its potential in various applications due to its unique structural features.

Synthesis Analysis

  • Kukaniev and Párkányi (2011) describe the preparation of derivatives similar to the compound , utilizing reactions involving 5-amino-1,3,4-thiadiazoles and ethyl 2-fluoroacetoacetate in polyphosphoric acid, which could be relevant for its synthesis (Kukaniev & Párkányi, 2011).

Molecular Structure Analysis

  • Banu et al. (2014) conducted X-ray crystal structure analyses on similar compounds, providing insights into the molecular structure that may be applicable to the compound (Banu et al., 2014).

Chemical Reactions and Properties

  • Studies on similar thiadiazolo[3,2-a]pyrimidin-7-one derivatives have shown various chemical reactions and properties, such as interactions with different reagents and potential biological activities (Gaonkar et al., 2018).

Physical Properties Analysis

  • Physical properties such as solubility, melting point, and stability can be inferred from related compounds in the same chemical family. However, specific studies on the physical properties of this exact compound were not found in the current literature.

Chemical Properties Analysis

  • The chemical properties, including reactivity and potential biological activities, can be extrapolated from similar compounds within the thiadiazolo[3,2-a]pyrimidin-7-one class. For example, studies on derivatives have explored their anticancer activity and interactions with biological molecules (Selvam et al., 2012).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of thiazolo[3,2-a]pyrimidine derivatives, synthesized using 4-fluoroaniline and ethylacetoacetate as starting materials, have demonstrated significant anti-inflammatory and antinociceptive activities. These compounds, including derivatives with the 4-fluorobenzylidene group, showed lower ulcerogenic activity and higher ALD50 values, indicating potential for safer pharmacological applications (O. Alam et al., 2010).

Antimicrobial and Antifungal Activity

Novel benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds in this series have shown excellent in vitro antibacterial and antifungal activities, surpassing those of standard drugs against various pathogens, highlighting their potential as new antimicrobial agents (S. Maddila et al., 2016).

Anti-Lung Cancer Activity

Fluoro-substituted benzo[b]pyran compounds, synthesized through condensation and treatment with phenylhydrazine and thiourea, have shown significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This research underscores the potential of fluoro-substituted compounds in developing new anticancer therapies (A. G. Hammam et al., 2005).

Fungicidal Activity

Thienopyridopyrimidine derivatives, synthesized through a series of chemical reactions involving iminophosphorane, have shown inhibition activities against fungal pathogens such as Rhizoctonia solani and Botrytis cinerea. This indicates their potential use as fungicidal agents in agricultural applications (Jianchao Liu & H. He, 2012).

properties

IUPAC Name

(6Z)-6-[(4-fluorophenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c1-11-2-6-13(7-3-11)18-23-24-16(21)15(17(25)22-19(24)26-18)10-12-4-8-14(20)9-5-12/h2-10,21H,1H3/b15-10-,21-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAWJAAOIZCAMC-ACXWOISZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=C(C=C4)F)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=N)/C(=C/C4=CC=C(C=C4)F)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6Z)-6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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